5-Bromo-3-ethoxy-2-iodopyridine
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Overview
Description
5-Bromo-3-ethoxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, ethoxy, and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-iodopyridine typically involves halogenation reactions. One common method is the bromination of 3-ethoxy-2-iodopyridine using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The iodination step can be achieved using iodine and a suitable oxidizing agent like sodium periodate .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions and waste. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethoxy-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or organozinc reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-3-ethoxy-2-iodopyridine .
Scientific Research Applications
5-Bromo-3-ethoxy-2-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. The ethoxy group may influence the compound’s solubility and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethoxy-3-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-5-iodopyridine: Another closely related compound with distinct reactivity due to the different positions of the substituents.
Uniqueness
5-Bromo-3-ethoxy-2-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, ethoxy, and iodine groups allows for versatile functionalization and application in various fields, making it a valuable compound in organic synthesis and medicinal chemistry .
Biological Activity
5-Bromo-3-ethoxy-2-iodopyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and various biological assays.
This compound can be synthesized through several methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. The presence of bromine and iodine atoms in its structure allows for versatile modifications, which can enhance its biological properties.
Synthesis Pathways
Method | Description |
---|---|
Nucleophilic Substitution | The bromine atom can be substituted with various nucleophiles, leading to different derivatives. |
Palladium-Catalyzed Reactions | Suzuki cross-coupling reactions enable the formation of novel pyridine derivatives with improved yields. |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study involving various pyridine derivatives, it was noted that certain compounds showed high inhibition rates against Escherichia coli and other bacterial strains.
Key Findings:
- Compounds derived from this compound demonstrated inhibition values ranging from moderate to high against pathogenic bacteria.
- Specific derivatives exhibited up to 91.95% inhibition against E. coli, suggesting strong antibacterial potential .
Anti-Thrombolytic Activity
In addition to antimicrobial effects, some derivatives of this compound have been evaluated for their anti-thrombolytic activity. For instance, a particular derivative showed an anti-thrombolytic activity of 41.32%, indicating its potential in preventing blood clots .
Table: Anti-Thrombolytic Activity of Pyridine Derivatives
Compound | Activity (%) |
---|---|
Compound 4b | 41.32 |
Compound 2i | 31.61 |
Control | 100 (positive) |
Cytotoxicity and Haemolytic Activity
The cytotoxic effects of this compound derivatives have also been studied. In assays measuring haemolytic activity against red blood cells, certain compounds exhibited varying levels of cytotoxicity.
Cytotoxicity Results:
- The highest percentage lysis observed was 11.72% for one derivative, while others showed significantly lower cytotoxic effects .
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through:
- Nucleophilic Substitution: The bromine atom's reactivity allows for the formation of new bonds with nucleophiles.
- Electrophilic Addition: The presence of iodine enhances the electrophilicity of the pyridine ring, facilitating interactions with biological targets.
Case Studies
Several studies have highlighted the efficacy of pyridine derivatives in clinical settings:
- Antimicrobial Efficacy: A series of compounds based on this compound were tested against a panel of bacteria, revealing promising results that warrant further investigation for potential therapeutic applications.
- Thrombolytic Applications: Research focusing on the anti-thrombolytic properties demonstrated that certain derivatives could significantly reduce clot formation in vitro, suggesting their utility in managing thrombotic conditions.
Properties
Molecular Formula |
C7H7BrINO |
---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
5-bromo-3-ethoxy-2-iodopyridine |
InChI |
InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |
InChI Key |
VWGKVTNZWUWZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)I |
Origin of Product |
United States |
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